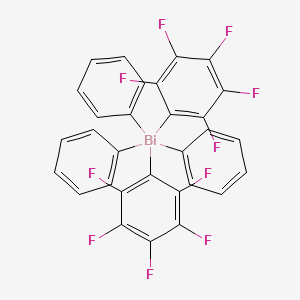
N-Hydroxy-N-methylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-methylmethanimidamide is an organic compound with the molecular formula C2H6N2O. It is a derivative of amidoxime, characterized by the presence of both hydroxylamine and amidine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylmethanimidamide can be synthesized through a one-pot approach from secondary amides or intermediate amides. The process involves the Ph3P–I2-mediated dehydrative condensation, which allows for the formation of N-substituted amidoximes under mild conditions and short reaction times . This method is efficient and economical compared to traditional multistep procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The one-pot synthesis method mentioned above can be adapted for industrial production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-methylmethanimidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-methylmethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. It also participates in redox reactions, influencing cellular oxidative states and signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyphthalimide: Similar in structure, used in organic synthesis and as a reagent in various chemical reactions.
N-Hydroxysuccinimide: Commonly used in bioconjugation techniques and peptide synthesis.
Hydroxamic Acids: Compounds with similar functional groups, used in metal chelation and as enzyme inhibitors.
Uniqueness
N-Hydroxy-N-methylmethanimidamide is unique due to its combination of hydroxylamine and amidine functional groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable in the synthesis of complex molecules and bioactive compounds, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
106696-97-3 |
|---|---|
Molekularformel |
C2H6N2O |
Molekulargewicht |
74.08 g/mol |
IUPAC-Name |
N-hydroxy-N-methylmethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-4(5)2-3/h2-3,5H,1H3 |
InChI-Schlüssel |
KKYBALNLJYATDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


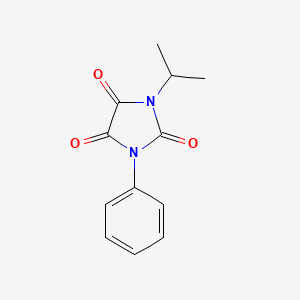


![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
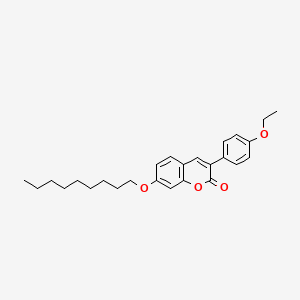
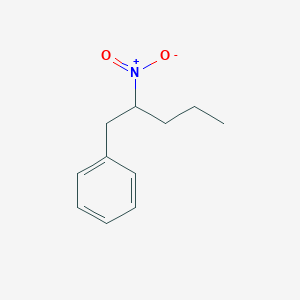
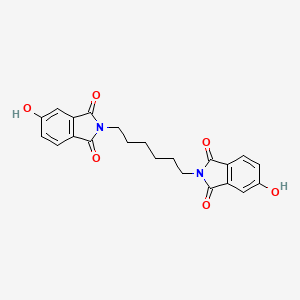
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
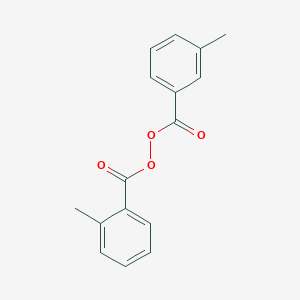
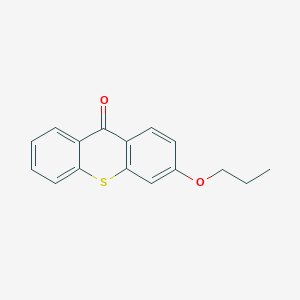

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
